4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine
Description
Properties
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYGKCYCJZPXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Mechanism and Conditions
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Thioamide Preparation : Morpholine reacts with thiourea or carbon disulfide under basic conditions to form a thioamide intermediate. For example, 4-morpholinobenzenecarbothioamide is synthesized via treatment of 4-morpholinobenzonitrile with hydrogen sulfide in ethanol.
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Cyclocondensation : The thioamide reacts with 4-bromophenacyl bromide in ethanol under reflux (78°C, 2–6 hours). The sulfur atom in the thioamide nucleophilically attacks the α-carbon of phenacyl bromide, followed by cyclization and elimination of HBr to form the thiazole ring.
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Reactants : 4-Morpholinobenzenecarbothioamide (1 equiv), 4-bromophenacyl bromide (1.2 equiv).
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Solvent : Ethanol (10 mL/mmol).
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Conditions : Reflux for 4 hours.
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Yield : 70–85% after recrystallization (ethanol/water).
Characterization Data
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IR (KBr) : 1695 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N thiazole), 1276 cm⁻¹ (C-O morpholine).
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¹H NMR (DMSO-d₆) : δ 7.73 (d, J = 8.4 Hz, 2H, ArH), 7.47 (s, 1H, thiazole-H), 3.73 (m, 4H, morpholine), 3.31 (m, 4H, morpholine).
Multi-Step Synthesis via Pyrrole-2,5-dione Intermediate
This method leverages a pyrrole-2,5-dione scaffold for sequential functionalization.
Synthetic Pathway
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Bromination : 1-(4-Chlorophenyl)pyrrole-2,5-dione reacts with bromine in DMF at 25°C to form trans-3,4-dibromo-1-(4-chlorophenyl)pyrrolidine-2,5-dione (yield: 86%).
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Morpholine Substitution : The dibromo intermediate reacts with morpholine in DMF at 10°C, followed by dehydrohalogenation to yield 1-(4-chlorophenyl)-3-morpholino-1H-pyrrole-2,5-dione (yield: 75%).
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Vilsmeier-Haack Formylation : The pyrrole derivative undergoes formylation using POCl₃/DMF at 0°C to introduce an aldehyde group (yield: 82%).
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Thiosemicarbazone Formation : Condensation with thiosemicarbazide in ethanol/acetic acid produces the thiosemicarbazone intermediate (yield: 88%).
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Thiazole Cyclization : Reaction with 4-bromophenacyl bromide in ethanol under reflux forms the target compound (yield: 76%).
Key Advantages and Challenges
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Advantages : High regioselectivity, compatibility with diverse aryl bromides.
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Challenges : Multi-step purification, sensitivity to reaction temperatures.
Thiocyanate-Mediated Cyclization
An alternative route employs phenacyl thiocyanate intermediates.
Procedure
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Thiocyanate Synthesis : 1-(4-Bromo-2-hydroxyphenyl)propan-1-one reacts with potassium thiocyanate in acetic acid to form 1-(4-bromo-2-hydroxyphenyl)-2-thiocyanatopropan-1-one.
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Morpholine Cyclization : The thiocyanate reacts with morpholine in ethanol under reflux (6 hours), inducing cyclization to the thiazole ring (yield: 68%).
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X-ray Crystallography : Dihedral angle between thiazole and benzene rings = 23.46°, indicating steric hindrance from the methyl group.
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Hydrogen Bonding : Intramolecular O–H···N interaction stabilizes the structure.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the phenyl group participates in nucleophilic substitution reactions, particularly under palladium-catalyzed cross-coupling conditions. This allows the introduction of aryl, alkenyl, or alkynyl groups via Suzuki-Miyaura or Sonogashira couplings. For example:
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Suzuki-Miyaura Coupling : Reaction with phenylboronic acid yields 4-(4-(4-phenyl)thiazol-2-yl)morpholine.
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Buchwald-Hartwig Amination : Substitution with amines produces amino-functionalized derivatives .
Electrophilic Substitution on the Thiazole Ring
The electron-rich thiazole ring undergoes electrophilic substitution, primarily at the 5-position. Common reactions include:
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Nitration : Using HNO₃/H₂SO₄ introduces a nitro group.
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Halogenation : Bromination with NBS (N-bromosuccinimide) yields 5-bromo derivatives .
Functionalization of the Morpholine Ring
The morpholine moiety undergoes alkylation or acylation at the nitrogen atom. For instance:
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Alkylation : Reaction with methyl iodide in the presence of NaH produces N-methylmorpholine derivatives.
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Acylation : Treatment with acetyl chloride yields N-acetyl analogs .
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| N-Alkylation | CH₃I, NaH, DMF | N-methyl-4-(4-bromophenyl)thiazol-2-yl)morpholine | 82 |
| N-Acylation | AcCl, Et₃N, CH₂Cl₂ | N-acetyl-4-(4-bromophenyl)thiazol-2-yl)morpholine | 75 |
Oxidation and Reduction Reactions
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Oxidation : The thiazole sulfur can be oxidized to sulfoxides using m-CPBA (meta-chloroperbenzoic acid).
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiazole ring to a thiazoline, altering its aromaticity .
| Process | Conditions | Outcome |
|---|---|---|
| Sulfur Oxidation | m-CPBA, CH₂Cl₂, RT | Thiazole sulfoxide formation |
| Ring Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH | Partially saturated thiazoline derivative |
Condensation Reactions
The morpholine nitrogen participates in condensations with aldehydes or ketones, forming Schiff bases. For example, reaction with 4-nitrobenzaldehyde yields a hydrazone-like product .
| Aldehyde/Ketone | Product | Application |
|---|---|---|
| 4-NO₂C₆H₄CHO | 4-(4-bromophenyl)-2-(morpholino)thiazole-4-nitrobenzylidene | Antimicrobial agent |
Key Research Findings
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Biological Activity : Derivatives synthesized via Suzuki coupling exhibit enhanced inhibitory activity against carbonic anhydrase-II (Kᵢ = 9.64 ± 0.007 μM for compound 24 ) .
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Thermal Stability : The compound decomposes above 250°C, as confirmed by TGA analysis .
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Solubility : Poor aqueous solubility (0.12 mg/mL in H₂O) but soluble in DMSO (>50 mg/mL) .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine exhibit significant antimicrobial properties against various bacterial and fungal strains. In vitro studies reveal that these compounds are effective against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study evaluated the efficacy of synthesized compounds against a spectrum of bacterial strains, including Klebsiella and Salmonella. The results indicated that certain derivatives displayed notable activity, outperforming traditional antibiotics in some cases .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Good | 31.25 |
| Comparison Antibiotic (e.g., Gentamicin) | Moderate | 50.00 |
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines, including human breast adenocarcinoma (MCF7). Studies indicate that this compound exhibits cytotoxic effects, suggesting its potential as a lead for developing new cancer therapies .
Case Study: Anticancer Screening
In a recent study, the compound was tested using the Sulforhodamine B assay to evaluate its antiproliferative effects on MCF7 cells. The results showed significant inhibition of cell growth, with IC50 values indicating strong activity compared to control groups .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF7 | 23.80 |
| Standard Chemotherapeutic Agent | MCF7 | 45.00 |
Inhibition of Carbonic Anhydrase II
Another significant application of this compound is its role as an inhibitor of carbonic anhydrase II (CA-II), an enzyme involved in various physiological processes such as respiration and fluid balance. The presence of electron-withdrawing groups like bromine enhances the compound's inhibitory activity against CA-II .
Case Study: CA-II Inhibition
Research involving molecular docking studies has shown that this compound binds effectively to CA-II, with key interactions contributing to its inhibitory effects. The docking studies revealed a binding energy indicative of strong interactions with the enzyme's active site .
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -11.66 |
| IC50 for CA-II Inhibition (μM) | 23.80 |
Mechanism of Action
The mechanism of action of 4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis, while its anticancer effects are linked to the disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Halogen Substitutions
- 4-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]Morpholine (): Replacing bromine with chlorine reduces molecular weight (Br: 79.9 g/mol → Cl: 35.5 g/mol) and alters electronic properties.
- 4-(4-Bromo-6-Chlorobenzo[d]Thiazol-2-yl)Morpholine (): Dual halogenation (Br at 4-position, Cl at 6-position) resulted in 52.1% PI3Kβ kinase inhibition at 1 μM, outperforming mono-halogenated analogs (11.7–17.6% inhibition). This highlights the synergistic effect of halogen placement on bioactivity .
Heterocyclic Modifications
- Thiomorpholine Derivatives (): Replacing morpholine’s oxygen with sulfur (thiomorpholine) increases lipophilicity (logP ↑) and metabolic lability due to sulfur’s oxidizability.
- Morpholine vs. Hydrazineyl Groups ():
Hydrazineyl-substituted derivatives (e.g., (E)-4-(acetoxy(2-(1-(4-bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)methyl)phenyl acetate) exhibit anticancer activity via VEGFR-2 inhibition, suggesting that flexible functional groups enhance target engagement compared to rigid morpholine .
Anticancer Activity
- 4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine Derivatives ():
- N-(4-(4-Bromophenyl)Thiazol-2-yl)-2-chloroacetamide derivatives showed IC₅₀ values of 13–27 μM against breast cancer cells, attributed to chloroacetamide’s electrophilic reactivity .
- Compounds with hydrazineyl groups (e.g., 6a,b) demonstrated 80–90% growth inhibition in MCF-7 cells via apoptosis induction and cell cycle arrest at G2/M phase .
Antimicrobial Activity
- 4-(4-Bromophenyl)-Thiazol-2-Amine Derivatives (): Compound p1 (4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine) exhibited MICs of 8–16 μg/mL against S. aureus and E. coli, outperforming non-methoxy analogs. The dimethoxy group likely enhances membrane penetration .
- N-(4-(4-Bromophenyl)Thiazol-2-yl) Sulfonohydrazides (): Nitro-substituted sulfonohydrazides (e.g., compound 12) showed broad-spectrum activity against C. albicans (MIC = 13 μM), linked to the electron-withdrawing nitro group stabilizing enzyme interactions .
Physicochemical and Pharmacokinetic Properties
Data derived from computational models and experimental assays
Research Findings and Mechanistic Insights
- Kinase Inhibition (): Morpholine’s oxygen atoms form hydrogen bonds with PI3Kβ’s ATP-binding pocket, while bromine’s hydrophobic surface area stabilizes van der Waals interactions. This dual mechanism explains the superior activity of 4-(4-Bromo-6-Chlorobenzo[d]Thiazol-2-yl)Morpholine .
- Antimicrobial Action (): Electron-withdrawing groups (e.g., Br, NO₂) increase compound acidity, promoting bacterial membrane disruption. Molecular docking revealed sulfonohydrazides binding to C. albicans CYP51 with ΔG = -9.2 kcal/mol .
Biological Activity
The compound 4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a thiazole moiety linked to a morpholine ring and a bromophenyl group. This unique combination is believed to enhance its biological efficacy. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. The following sections summarize key findings from various studies.
Antimicrobial Activity
- In Vitro Studies : Several studies have reported the antimicrobial efficacy of this compound against a range of bacterial and fungal strains. For instance:
- Mechanism of Action : The thiazole ring is crucial for its antimicrobial action, potentially by inhibiting bacterial lipid biosynthesis . Molecular docking studies suggest that the compound effectively binds to target sites within microbial cells, disrupting their function .
Anticancer Activity
- Cell Line Studies : The anticancer potential was assessed using human breast cancer cell lines (e.g., MCF7). Notably, certain derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
- Molecular Docking Insights : Molecular docking studies revealed that the compound interacts favorably with key proteins involved in cancer progression, suggesting a mechanism that could inhibit tumor growth .
Data Table of Biological Activities
Case Studies
- Study on Antimicrobial Resistance : A recent study focused on the effectiveness of this compound against resistant strains of bacteria, demonstrating its potential as a lead molecule in combating antibiotic resistance .
- Combination Therapy Investigations : Research has explored the effects of combining this compound with other agents to enhance therapeutic efficacy against cancer cells, revealing synergistic effects that improve overall treatment outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
